molecular formula C15H14N2O4S B5560906 N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No. B5560906
M. Wt: 318.3 g/mol
InChI Key: FDLLPEOGFIVUAI-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules characterized by a complex structure incorporating elements like thieno[3,4-b][1,4]dioxine and carboxamide groups.

Synthesis Analysis

  • The synthesis of related compounds involves various steps, including the reaction of N-acetylisatines with different hydrazides to afford glyoxylamides (Almutairi et al., 2018).
  • Microwave-assisted synthesis methods have been reported for similar structures, emphasizing efficiency and high yields (Chavan et al., 2018).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Related compounds exhibit various reactions, including intramolecular cyclization and ring-opening reactions (Kumar et al., 2012).

Physical Properties Analysis

  • The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are often determined through spectroscopic methods and elemental analysis.

Chemical Properties Analysis

  • Compounds in this category often exhibit specific reactivity patterns, like susceptibility to nucleophilic attack or participation in hydrogen bonding, which can be inferred from their molecular structure.
  • Some compounds have shown potential in applications like antimicrobial agents, as indicated by their activity against bacteria and fungi (Almutairi et al., 2018).

Scientific Research Applications

Histone Deacetylase Inhibition

N-acetyldinaline, identified as CI-994, is an antitumor cytostatic agent undergoing clinical trials. It acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. Specifically, it inhibits HDAC-1 and HDAC-2 without affecting the activity of the prototypical histone acetyltransferase GCN5. This mechanism is linked to its antitumor activity, with histone H3 hyperacetylation detectable as early as 30 minutes after administration in HCT-8 colon carcinoma cells, suggesting that HDAC inhibition is an early event in cells treated with CI-994 (Kraker et al., 2003).

Green Synthesis of Analgesic and Antipyretic Compounds

A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds, showcasing the chemical versatility and potential pharmaceutical applications of related compounds. These syntheses highlight an environmental-friendly route, emphasizing the importance of sustainable methods in drug discovery and design (Reddy et al., 2014).

Antimicrobial Activity

Synthesized derivatives of related chemical structures have shown antimicrobial activity. This demonstrates the potential for developing new antimicrobial agents based on the molecular framework of N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, suggesting a pathway for the creation of novel treatments for infections (Abdel-rahman et al., 2002).

properties

IUPAC Name

N-(4-acetamidophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-9(18)16-10-2-4-11(5-3-10)17-15(19)14-13-12(8-22-14)20-6-7-21-13/h2-5,8H,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLPEOGFIVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3C(=CS2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

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